molecular formula C6H4Cl3NO B1209685 2,3,5-Trichloro-6-methoxypyridine CAS No. 31557-34-3

2,3,5-Trichloro-6-methoxypyridine

Cat. No. B1209685
CAS RN: 31557-34-3
M. Wt: 212.5 g/mol
InChI Key: RLIVUWLXZBDMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure and characterization are crucial in understanding the properties and potential applications of chemical compounds. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was studied for its solid state structure using X-ray analysis, revealing insights into its geometric parameters and interactions (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical properties of 2,3,5-Trichloro-6-methoxypyridine derivatives are influenced by their molecular structure. For example, the synthesis of 3-Methoxy-5-chloro-2,6dinitropyridine from 3,5-dichloropyridine by substitution and nitration showcases the compound's reactivity (W. Jianlong, 2007).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structure are vital for the practical application of chemical compounds. The synthesis of specific derivatives reveals their melting points and provides a foundation for further structural analysis, such as the melting point of 3-Methoxy-5-chloro-2,6dinitropyridine being 115-117 ℃ (W. Jianlong, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are key to understanding and utilizing 2,3,5-Trichloro-6-methoxypyridine. Studies on derivatives like 2-methoxypyridine-3,4-dicarbonitriles provide insights into nucleophilic substitution reactions and the effect of functional groups on chemical reactivity (O. V. Ershov et al., 2015).

Scientific Research Applications

  • General Use in Agriculture

    • Field : Agriculture
    • Application : 2,3,5-Trichloro-6-methoxypyridine is often used as an intermediate in the production of pesticides . It is commonly used in agriculture to prepare insecticides, herbicides, and weed control products .
    • Results : The main advantage of using this compound as a pesticide intermediate is its effectiveness on most agricultural crops and its relatively low toxicity .
  • Study on Adsorption Behaviors

    • Field : Environmental Science
    • Application : A study was conducted to explore the adsorption behaviors of 2,3,5-Trichloro-6-methoxypyridine (referred to as TCP in the study) and its releases from high content biochar applied purple soil .
    • Method : The study used breakthrough curve experiments to systematically explore the adsorption behaviors of TCP .
    • Results : The study aimed to identify appropriate models to simulate the destination of TCP quantitatively . The specific results or outcomes are not detailed in the search results.
  • Environmental Fate

    • Field : Environmental Science
    • Application : 2,3,5-Trichloro-6-methoxypyridine has been studied for its environmental fate . This includes its persistence in the environment and its potential for leaching into groundwater .
    • Method : Studies typically involve laboratory experiments to determine the compound’s degradation rate under various environmental conditions .
    • Results : The compound has been found to be persistent and has a high potential for leaching .
  • Use in Organic Synthesis

    • Field : Organic Chemistry
    • Application : Pentachloropyridine, which can be reduced to 2,3,5-Trichloro-6-methoxypyridine, finds broad applications in many fields of chemistry . It is used as a building block in the synthesis of chemically relevant organic compounds .
    • Method : The compound is highly reactive toward nucleophilic attack due to its electron-deficient nature . All halogen atoms may be displaced by nucleophiles, allowing for the synthesis of a wide range of substituted pyridines .
    • Results : Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles with pentachloropyridine .
  • Environmental Fate

    • Field : Environmental Science
    • Application : 2,3,5-Trichloro-6-methoxypyridine has been studied for its environmental fate . This includes its persistence in the environment and its potential for leaching into groundwater .
    • Method : Studies typically involve laboratory experiments to determine the compound’s degradation rate under various environmental conditions .
    • Results : The compound has been found to be persistent and has a high potential for leaching .
  • Separation Studies

    • Field : Analytical Chemistry
    • Application : 2,3,5-Trichloro-6-methoxypyridine has been used in separation studies .
    • Method : The compound is separated using a specific type of High Performance Liquid Chromatography (HPLC) column .

properties

IUPAC Name

2,3,5-trichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVUWLXZBDMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185456
Record name 2-Methoxy-3,5,6-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-6-methoxypyridine

CAS RN

31557-34-3
Record name 2,3,5-Trichloro-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31557-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3,5,6-trichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031557343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3,5,6-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trichloro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRICHLORO-6-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRT7GB596J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloro-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichloro-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2,3,5-Trichloro-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2,3,5-Trichloro-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2,3,5-Trichloro-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2,3,5-Trichloro-6-methoxypyridine

Citations

For This Compound
31
Citations
PRS Soares, WG Birolli, IM Ferreira, ALM Porto - Marine Pollution Bulletin, 2021 - Elsevier
The indiscriminate use of organophosphate pesticides causes serious environmental and human health problems. This study aims the biodegradation of chlorpyrifos, methyl parathion …
Number of citations: 42 www.sciencedirect.com
L Lian, Y Xing, N Zhang, B Jiang - Environmental Science: Processes & …, 2022 - pubs.rsc.org
Microorganisms have important roles in the bioremediation of organophosphorus pesticides (OPs) in farmland soils. However, the majority of functional microorganisms (>99%) are yet …
Number of citations: 4 pubs.rsc.org
L Lian, B Jiang, Y Xing, N Zhang - Ecotoxicology and Environmental Safety, 2021 - Elsevier
Organophosphorus pesticides (OPs) are posing great threat to the environment and human health, due to their overuse and persistence in the environment. Photolysis has been …
Number of citations: 21 www.sciencedirect.com
S Baskaran, RS Kookana, R Naidu - Soil Research, 2003 - CSIRO Publishing
Regulatory agencies and natural resource managers are increasingly recognising the role of pesticide metabolites in the overall risk to non-target organisms. However, the environment …
Number of citations: 106 www.publish.csiro.au
PL Morabito, JR Ormand, TJ Nestrick - Chemosphere, 1990 - Elsevier
This paper describes the development, testing and application of a device capable of dynamically generating atmospheres containing stable concentrations of moderate to low volatility …
Number of citations: 5 www.sciencedirect.com
T Hadibarata, RA Kristanti, M Bilal, M Yilmaz… - Chemosphere, 2023 - Elsevier
For decades, most of the developing nations have relied on chlorpyrifos for insecticidal activity in the agriculture sector. It is a common chlorinated organophosphorus pesticide that has …
Number of citations: 10 www.sciencedirect.com
VV Dawkar, YR Chikate, TH More, VS Gupta… - Insect …, 2016 - Wiley Online Library
Helicoverpa armigera is a key pest in many vital crops, which is mainly controlled by chemical strategies. To manage this pest is becoming challenging due to its ability and evolution of …
Number of citations: 22 onlinelibrary.wiley.com
LM Seitz, MS Ram - Journal of agricultural and food chemistry, 2000 - ACS Publications
More than 20 volatile methoxybenzene compounds were found in a set of 745 corn, sorghum, soybean, and wheat samples obtained from official grain inspectors. Most samples …
Number of citations: 26 pubs.acs.org
RS Bhende, S Bombaywala, NA Dafale - Journal of Hazardous Materials, 2024 - Elsevier
Chlorpyrifos (CP) is an extensively used organophosphate (OP) pesticide that inhibits the biogeochemical cycle with subsequent loss of soil fertility. In this view, indigenous soil bacteria …
Number of citations: 3 www.sciencedirect.com
A Kumral, NA Kumral, O Gurbuz - Turkish Journal of Entomology, 2020 - dergipark.org.tr
Many soil bacteria can degrade the synthetic insecticides chlorpyrifos and deltamethrin by their esterase enzymes and/or by using them as carbon and energy sources. The hypothesis …
Number of citations: 31 dergipark.org.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.